3-Amino-7-bromo-2-naphthoic acid
Description
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Properties
Molecular Formula |
C11H8BrNO2 |
|---|---|
Molecular Weight |
266.09 g/mol |
IUPAC Name |
3-amino-7-bromonaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H8BrNO2/c12-8-2-1-6-5-10(13)9(11(14)15)4-7(6)3-8/h1-5H,13H2,(H,14,15) |
InChI Key |
SRLLGPNRHHLCIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=CC(=C(C=C21)N)C(=O)O)Br |
Origin of Product |
United States |
Biological Activity
3-Amino-7-bromo-2-naphthoic acid is a derivative of naphthoic acid known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including tuberculosis and cancer. The following sections will detail its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C₁₁H₈BrNO₂
- Molecular Weight : 267.08 g/mol
- CAS Number : 1779-11-9
- Structure :
This compound exhibits its biological effects primarily through the following mechanisms:
-
Antimycobacterial Activity :
- The compound has been shown to inhibit the growth of Mycobacterium tuberculosis (M. tb), with studies reporting minimal inhibitory concentrations (MIC) comparable to first-line anti-TB drugs like ethambutol .
- Its efficacy is attributed to the ability to target mycobacterial membrane proteins, particularly MmpL3, which plays a crucial role in mycolic acid transport across the bacterial membrane .
-
Antitumor Activity :
- Research indicates that naphthoic acid derivatives can induce apoptosis in various cancer cell lines. The compound's structural features facilitate interaction with cellular targets involved in apoptosis pathways .
- In vitro studies have demonstrated cytotoxic effects against tumor cells, with significant reductions in cell viability observed at specific concentrations .
Table 1: Summary of Biological Activities
Case Study: Antimycobacterial Properties
A study focused on the design and synthesis of naphthoic acid derivatives highlighted that this compound showed potent anti-TB activity against both drug-sensitive and multidrug-resistant strains of M. tb. The compound's lipophilicity was positively correlated with its antimicrobial efficacy, suggesting that modifications enhancing lipophilicity could further improve activity .
Case Study: Cytotoxicity in Cancer Cells
In another study, the compound was tested against several cancer cell lines using various assays such as MTT and colony-forming assays. Results indicated that this compound induced significant cytotoxicity, leading to cell cycle arrest and apoptosis in treated cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
